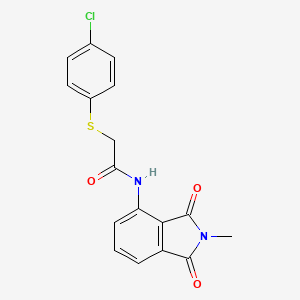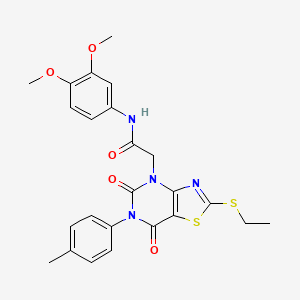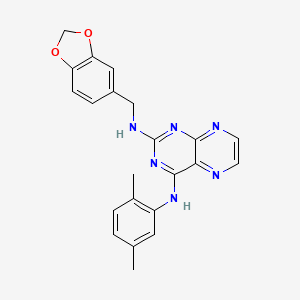
2-(4-chlorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-chlorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide" is a chemically synthesized molecule that appears to be related to a family of compounds with potential biological activity. Although the exact compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl, sulfanyl, and acetamide groups have been synthesized and characterized for various biological activities, including antibacterial, antiviral, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from substituted or unsubstituted aromatic organic acids, which are converted into esters, hydrazides, and then into thiols or oxadiazoles. These intermediates are further reacted with various electrophiles to yield the target compounds . For example, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in DMF and NaH .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using spectroscopic methods such as IR, 1H-NMR, and mass spectrometry. Crystallographic studies have revealed that these molecules often have a folded conformation with the aromatic rings inclined at various angles . The presence of substituents like chlorine can influence the geometry and intermolecular interactions within the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of functional groups such as the oxadiazole ring, sulfanyl group, and acetamide moiety. These groups can participate in various chemical reactions, including hydrogen bonding and electrophilic substitution, which are essential for their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as polarity and conformation, have been studied using methods like dipole moment measurements and quantum chemical calculations . The presence of electronegative substituents like chlorine and fluorine can significantly affect these properties . Additionally, the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated to assess the drug-likeness of these molecules .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
Chlorophenols , including compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) , have been extensively studied for their environmental impact, particularly in the context of pesticide exposure and its association with health outcomes. Research in New Zealand has explored the potential link between exposure to phenoxy herbicides or chlorophenols and soft tissue sarcoma, although further studies are needed to conclusively determine the human health risks associated with these chemicals (Smith et al., 1984). Additionally, investigations into the toxicologic effects of chlorophenoxy acetic acids, as seen in cases of fatal overdose, highlight the importance of understanding the biochemical impact of these substances (Osterloh et al., 1983).
Reproductive and Developmental Effects
The reproductive effects of paternal exposure to dioxin-contaminated chlorophenols have been a subject of study, indicating potential developmental toxicity. Research conducted on the offspring of male sawmill workers exposed to chlorophenates demonstrated an increased risk for developing congenital anomalies, supporting the hypothesis of male-mediated developmental toxicity (Dimich-Ward et al., 1996).
Occupational Exposure and Health Risks
Investigations into the health effects of 2,4,5-T and its toxic contaminants have been conducted, particularly focusing on workers in the manufacturing processes. These studies have found clinical evidence of conditions such as chloracne among exposed individuals, suggesting a correlation between occupational exposure to chlorophenols and certain health outcomes (Suskind & Hertzberg, 1984).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-20-16(22)12-3-2-4-13(15(12)17(20)23)19-14(21)9-24-11-7-5-10(18)6-8-11/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLNUZQJKZHIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate](/img/structure/B2509165.png)

![8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2509170.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2509171.png)

![8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509173.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2509177.png)
![methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2509180.png)
![Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2509181.png)